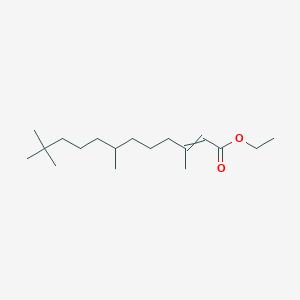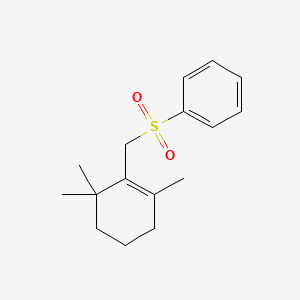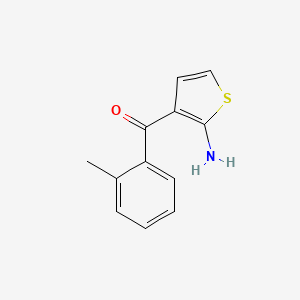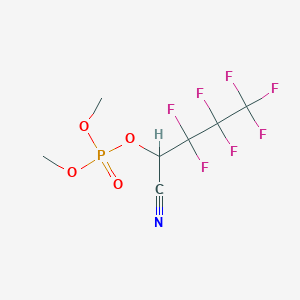![molecular formula C7H18O3SSi B14627530 Trimethoxy[(propylsulfanyl)methyl]silane CAS No. 57557-67-2](/img/structure/B14627530.png)
Trimethoxy[(propylsulfanyl)methyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy[(propylsulfanyl)methyl]silane is an organosilicon compound with the molecular formula C7H18O3SSi. This compound is characterized by the presence of a silicon atom bonded to three methoxy groups and a propylsulfanyl group. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethoxy[(propylsulfanyl)methyl]silane can be synthesized through several methods. One common method involves the reaction of propylsulfanyl methanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours. The catalyst used can vary, but common choices include acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves a continuous flow reactor to ensure consistent product quality and yield. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy[(propylsulfanyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires nucleophiles and can be facilitated by the presence of a catalyst or under basic conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
Trimethoxy[(propylsulfanyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mécanisme D'action
The mechanism of action of trimethoxy[(propylsulfanyl)methyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The propylsulfanyl group provides additional functionality, enabling further chemical modifications and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Contains three methoxy groups bonded to a silicon atom but lacks the propylsulfanyl group.
Methyltrimethoxysilane: Similar structure but with a methyl group instead of a propylsulfanyl group.
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a trifluoropropyl group instead of a propylsulfanyl group.
Uniqueness
Trimethoxy[(propylsulfanyl)methyl]silane is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other trimethoxysilanes. This functional group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
57557-67-2 |
|---|---|
Formule moléculaire |
C7H18O3SSi |
Poids moléculaire |
210.37 g/mol |
Nom IUPAC |
trimethoxy(propylsulfanylmethyl)silane |
InChI |
InChI=1S/C7H18O3SSi/c1-5-6-11-7-12(8-2,9-3)10-4/h5-7H2,1-4H3 |
Clé InChI |
FJJQVCXPUNQBFR-UHFFFAOYSA-N |
SMILES canonique |
CCCSC[Si](OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


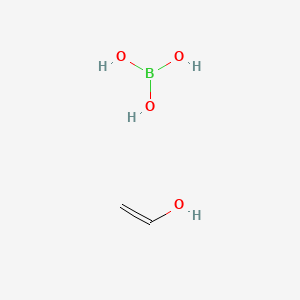

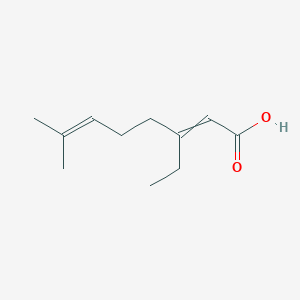
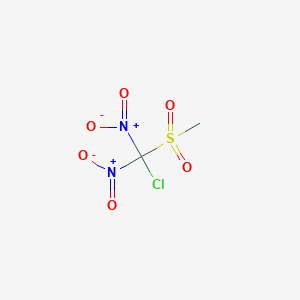

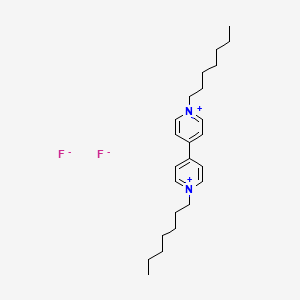
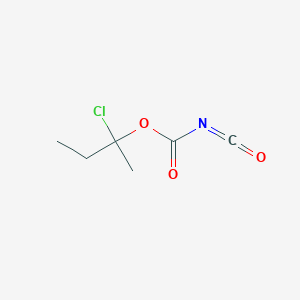
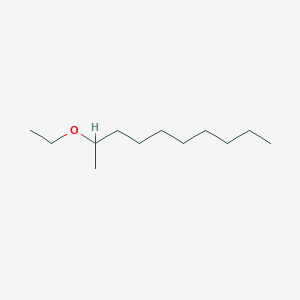
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
